molecular formula C17H17N3O3 B5524862 N'-(mesitylmethylene)-2-nitrobenzohydrazide

N'-(mesitylmethylene)-2-nitrobenzohydrazide

Cat. No. B5524862
M. Wt: 311.33 g/mol
InChI Key: XEXNSNRLYFCPGP-VCHYOVAHSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N'-(mesitylmethylene)-2-nitrobenzohydrazide often involves Schiff base reactions, where an aldehyde reacts with a hydrazide to form a Schiff base linkage. These reactions are typically facilitated by conditions that favor the elimination of water, such as the use of a solvent that azeotropically removes water or under vacuum. While specific synthesis details for N'-(mesitylmethylene)-2-nitrobenzohydrazide are not directly available, analogous compounds, such as (E)-N'-(naphthalen-1-ylmethylene)-4-nitrobenzohydrazide, are synthesized through similar methods, showcasing the general approach to creating these compounds (Sivajeyanthi et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds like N'-(mesitylmethylene)-2-nitrobenzohydrazide is characterized by techniques such as X-ray crystallography, revealing details about bond lengths, angles, and overall molecular geometry. The structure is often stabilized by intramolecular hydrogen bonds and π-π stacking interactions, which are critical for understanding the compound's chemical reactivity and physical properties. Hirshfeld surface analysis and frontier molecular orbital analysis provide insight into the intermolecular interactions and electronic structure, respectively (Sivajeyanthi et al., 2019).

Scientific Research Applications

Applications in Polymer and Materials Science

Nitrobenzene derivatives, such as those incorporating the o-nitrobenzyl group, have been extensively studied for their applications in polymer and materials science. These compounds enable the modification of polymer properties through irradiation, facilitating the development of photodegradable hydrogels, (block) copolymers, thin film patterning, self-assembled monolayers, photocleavable block copolymers, and bioconjugates. Such advancements underscore the potential of nitrobenzene derivatives in creating responsive materials for various technological applications (H Zhao et al., 2012).

Environmental Remediation

Organic Synthesis

Nitrobenzene derivatives are valuable reagents in organic synthesis, facilitating various chemical transformations. The synthesis of allenes from propargylic alcohols, the reductive transposition of allylic alcohols, and the deoxygenation of unhindered alcohols are a few examples where these compounds play a crucial role. The success of these methodologies hinges on the purity and reactivity of the nitrobenzene derivatives used in the reactions (A. Myers et al., 1997).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its impact on the environment .

Future Directions

This involves identifying areas of research that could further our understanding of the compound. It could include developing new synthetic routes, finding new applications, or studying its biological activity .

properties

IUPAC Name

2-nitro-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-8-12(2)15(13(3)9-11)10-18-19-17(21)14-6-4-5-7-16(14)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXNSNRLYFCPGP-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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